2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)propan-2-amine
Description
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7-8(6-11-12-7)5-10-9(2,3)4/h6,10H,5H2,1-4H3,(H,11,12) |
InChI Key |
VZKKBPDNKQDTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Functionalization
Pyrazole derivatives, including 3-methyl-1H-pyrazol-4-yl intermediates, are commonly synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or through substitution reactions on preformed pyrazole rings.
Method Example : Reaction of thiosemicarbazide with chalcones under basic conditions in ethanol leads to pyrazoline intermediates, which can be oxidized to pyrazoles. This method provides a pathway to introduce methyl groups at specific positions on the pyrazole ring.
Reaction Conditions : Typically, reflux in ethanol with sodium hydroxide as base for 6 hours, followed by isolation of the solid product.
Introduction of the N-((3-methyl-1H-pyrazol-4-yl)methyl) Side Chain
The linkage of the pyrazole moiety to the 2-methylpropan-2-amine group is generally achieved through alkylation or reductive amination strategies.
Reductive Amination : A common approach involves the condensation of the pyrazol-4-yl aldehyde with 2-methylpropan-2-amine, followed by reduction to form the secondary amine linkage. This method is efficient and widely used for similar heterocyclic amines.
Alternative Alkylation : Direct alkylation of the amine with a halomethyl-substituted pyrazole derivative under basic conditions can also be employed.
Representative Synthetic Procedure (Adapted from Related Compounds)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Synthesis of 3-methyl-1H-pyrazol-4-yl aldehyde | Cyclization of appropriate hydrazine and methyl-substituted diketone in ethanol under reflux |
| 2 | Reductive amination | Mix aldehyde with 2-methylpropan-2-amine in methanol at room temperature; add reducing agent such as sodium triacetoxyborohydride; stir for 12 hours |
| 3 | Work-up and purification | Dilute with water, extract with ethyl acetate, dry over sodium sulfate, concentrate, and purify by silica gel chromatography |
Purification and Characterization
Purification : Silica gel chromatography or preparative high-performance liquid chromatography (HPLC) are standard to isolate the target compound with high purity.
Characterization : Nuclear magnetic resonance spectroscopy (NMR), particularly ^1H NMR and ^13C NMR, alongside mass spectrometry and elemental analysis, confirm the structure and purity. For example, characteristic chemical shifts for the pyrazole protons and methyl groups provide definitive structural evidence.
Comparative Table of Preparation Methods
Research Findings and Optimization Notes
The reductive amination method offers milder conditions and generally cleaner reactions compared to direct alkylation, reducing by-product formation.
The choice of reducing agent and solvent critically affects the yield and purity; sodium triacetoxyborohydride in methanol is preferred due to its selectivity and compatibility with sensitive heterocycles.
Purification by preparative HPLC ensures removal of closely related impurities and unreacted starting materials, critical for downstream applications in medicinal chemistry.
Structural confirmation via single-crystal X-ray diffraction has been reported for related pyrazole derivatives, validating the synthetic approach and providing insight into molecular conformation.
Chemical Reactions Analysis
2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as an antileishmanial and antimalarial agent . In medicine, it is being explored for its potential therapeutic effects in the treatment of various diseases . In industry, it is used as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules . This inhibition can lead to the disruption of key cellular processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s tert-butyl group confers steric bulk and hydrophobicity, while the pyrazole moiety provides hydrogen-bond donor/acceptor functionality. Key analogs for comparison include:
Key Observations :
Pharmacological and Antioxidant Profiles
- Anti-inflammatory Potential: Pyridyl- and benzimidazole-based amines in show 62–72% inhibition of inflammation, comparable to diclofenac. The tert-butyl group in the target compound may improve metabolic stability relative to smaller alkyl chains .
- Antioxidant Activity : Nitrone derivatives (e.g., compound 14 in ) with similar tert-butyl backbones exhibit radical scavenging (60–98% HO• inhibition) and enzyme inhibition (65% LOX), suggesting the target compound could share redox-modulating properties .
Physicochemical Properties
Calculated properties from stereoisomers and analogs highlight critical drug-likeness parameters:
- Polar Surface Area (PSA) : The pyrazole’s N–H group raises PSA, which may reduce passive diffusion but improve solubility .
Biological Activity
2-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)propan-2-amine, also known by its CAS number 1156892-12-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
The molecular formula of 2-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)propan-2-amine is , with a molecular weight of 183.25 g/mol. Its structure includes a pyrazole moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of various derivatives, it was found that pyrazole-based compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the presence of the pyrazole group enhances the antibacterial efficacy of the compound, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity. A study reported that pyrazole derivatives showed competitive antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The MIC values for these strains were found to be:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate that compounds like 2-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)propan-2-amine could be effective in treating fungal infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, particularly their ability to inhibit the growth of various cancer cell lines. Research has shown that these compounds can affect cell proliferation in several types of cancer, including lung, breast, and prostate cancers.
In vitro studies demonstrated that compounds with a pyrazole structure inhibited cancer cell growth significantly:
| Cancer Cell Line | Inhibition Percentage (%) |
|---|---|
| MDA-MB-231 (Breast) | Up to 70% |
| HepG2 (Liver) | Up to 65% |
| A549 (Lung) | Up to 60% |
The mechanism behind this activity is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
- Antibacterial Screening : A study tested various pyrazole derivatives against E. coli and S. aureus, finding that certain modifications in the pyrazole ring significantly enhanced antibacterial activity compared to standard antibiotics like Gentamicin .
- Antifungal Efficacy : Another investigation highlighted the antifungal properties of a series of pyrazole derivatives against Fusarium oxysporum, showing promising results that could lead to new antifungal treatments .
- Anticancer Research : A recent study focused on the synthesis of new pyrazole-based compounds and their evaluation against multiple cancer cell lines, confirming their potential as anticancer agents with mechanisms involving apoptosis .
Q & A
Q. What are the optimized synthetic routes for 2-methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)propan-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via alkylation of pyrazole derivatives followed by amination. Key steps include:
- Alkylation: Use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic substitution.
- Amination: React with propan-2-amine under inert atmospheres (N₂/Ar) to prevent oxidation.
- Optimization: Reaction temperature (35–60°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) significantly impact yield. Continuous flow reactors may enhance scalability and safety in industrial settings .
Q. Which analytical techniques are most reliable for characterizing the compound's purity and structural integrity?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns and amine proton environments (e.g., δ ~2.2 ppm for methyl groups on pyrazole) .
- LCMS/HPLC: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]⁺), while HPLC (98%+ purity) ensures absence of byproducts .
- X-ray Crystallography: Resolves stereochemical ambiguities in solid-state structures, critical for coordination chemistry studies .
Q. How does the compound's solubility and stability profile influence its handling in laboratory settings?
- Methodological Answer:
- Solubility: Highly soluble in polar solvents (water, ethanol) due to its amine and pyrazole moieties. Use ethanol for stock solutions to avoid decomposition.
- Stability: Store under inert gas (N₂) at –20°C to prevent oxidation. Stability assays (TGA/DSC) reveal decomposition above 150°C .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?
- Methodological Answer:
- Comparative SAR Studies: Systematically compare substituent effects using analogues like 3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (dual-target activity) and 1-methyl-1H-pyrazol-3-amine (simpler backbone). Focus on:
- Substituent Position: 3-methyl vs. 4-methyl pyrazole impacts steric hindrance and target binding.
- Electron-Withdrawing Groups: Fluorine or trifluoromethyl groups alter pharmacokinetics (e.g., logP, metabolic stability) .
- In Silico Docking: Use molecular dynamics simulations to predict binding affinities for enzymes (e.g., cyclooxygenase-2) or receptors .
Q. How can researchers design experiments to elucidate the compound's mechanism of action in enzyme inhibition?
- Methodological Answer:
- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide for hydrolases).
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to identify allosteric vs. competitive inhibition.
- Mutagenesis Studies: Target residues in enzyme active sites (e.g., Ser530 in COX-2) to validate interaction hypotheses .
Q. What industrial and environmental considerations apply to scaling up synthesis while minimizing hazardous byproducts?
- Methodological Answer:
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
- Catalytic Systems: Use copper(I) bromide (CuBr) or palladium catalysts to reduce reaction steps and waste.
- Byproduct Mitigation: Employ inline FTIR or Raman spectroscopy for real-time monitoring of intermediates like pyrazole oxides .
Comparative and Mechanistic Studies
Q. How does the compound's activity compare to N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine in modulating inflammatory pathways?
- Methodological Answer:
- In Vitro Models: Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression.
- Structural Analysis: The absence of a methoxy group in the target compound reduces electron-donating effects, potentially lowering COX-2 affinity but improving metabolic stability .
Q. What computational tools are recommended for predicting the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- Methodological Answer:
- Software: SwissADME or pkCSM to predict blood-brain barrier permeability (low for this compound due to polar groups) and cytochrome P450 interactions.
- Toxicity Screening: Ames test simulations (e.g., ADMETLab 2.0) to assess mutagenicity risks from aromatic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
